![molecular formula C19H22N6O3 B2474224 N-((3-(1-乙基-1H-吡唑-4-基)-1,2,4-恶二唑-5-基)甲基)-4-吗啉基苯甲酰胺 CAS No. 2034332-86-8](/img/structure/B2474224.png)
N-((3-(1-乙基-1H-吡唑-4-基)-1,2,4-恶二唑-5-基)甲基)-4-吗啉基苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a complex organic molecule that contains several functional groups, including a pyrazole ring, an oxadiazole ring, a morpholine ring, and an amide group. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazole, oxadiazole, and morpholine rings would give the molecule a rigid, cyclic structure. The electron-donating and withdrawing properties of these rings could also influence the compound’s reactivity .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the pyrazole, oxadiazole, and morpholine rings, as well as the amide group. These functional groups could participate in a variety of chemical reactions, such as nucleophilic substitutions or electrophilic additions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group could increase its solubility in polar solvents .科学研究应用
合成与药理学评估
多项研究集中于含有类似官能团的化合物的合成和表征,例如吡唑、恶二唑和吗啉衍生物,它们以广泛的生物活性而闻名。例如,已合成出具有潜在抗炎、镇痛、抗氧化、抗癌和抗 HCV 活性的新型衍生物,与对照或标准药物相比,未对肝、肾、结肠和脑造成组织损伤,显示出重大的药理学潜力 (Küçükgüzel 等,2013)。
抗癌和抗菌应用
具有吡唑和恶二唑基序的化合物已对其抗癌和抗菌活性进行了评估。例如,已对 1,3,4-恶二唑和吡唑新型衍生物进行了计算和药理学评估,以进行毒性评估、肿瘤抑制以及抗氧化、镇痛和抗炎作用,显示出作为治疗剂的潜力 (Faheem,2018)。
杀虫活性
对含有 1,3,4-恶二唑环的邻氨基苯甲酰胺类似物的研究揭示了对小菜蛾等害虫的良好杀虫活性。构效关系 (SAR) 研究有助于理解化学结构与杀虫功效之间的关系 (Qi 等,2014)。
抗氧化活性
已合成和表征了由吡唑-乙酰胺衍生物构建的配位络合物,通过各种体外测定揭示了显着的抗氧化活性。这表明此类化合物在氧化应激相关疾病中具有潜在用途 (Chkirate 等,2019)。
作用机制
安全和危害
未来方向
属性
IUPAC Name |
N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-4-morpholin-4-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O3/c1-2-25-13-15(11-21-25)18-22-17(28-23-18)12-20-19(26)14-3-5-16(6-4-14)24-7-9-27-10-8-24/h3-6,11,13H,2,7-10,12H2,1H3,(H,20,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLILNDGPTHLUOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3=CC=C(C=C3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。